molecular formula C23H20N2O3S B2412726 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 389127-25-7

4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2412726
CAS No.: 389127-25-7
M. Wt: 404.48
InChI Key: BUWOXNGMJXFFLI-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with a tert-butyl group, a chromenyl group, and a thiazolyl group attached to a benzamide core. Such compounds are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the chromenyl group: Starting from a suitable precursor, the chromenyl group can be synthesized through cyclization reactions.

    Thiazole ring formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.

    Coupling reactions: The chromenyl and thiazolyl groups can be coupled to the benzamide core using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The chromenyl and thiazolyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide analogs: Compounds with slight modifications in the chromenyl or thiazolyl groups.

    Other benzamides: Compounds with different substituents on the benzamide core.

    Thiazole-containing compounds: Molecules featuring the thiazole ring but with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-tert-butyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-23(2,3)16-10-8-14(9-11-16)20(26)25-22-24-18(13-29-22)17-12-15-6-4-5-7-19(15)28-21(17)27/h4-13H,1-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWOXNGMJXFFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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